Introduction: A Key Building Block in Modern Medicinal Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(Trifluoromethyl)-1,3-oxazolidine
2-(Trifluoromethyl)-1,3-oxazolidine is a heterocyclic compound of significant interest to researchers and drug development professionals. Its structure combines the versatile oxazolidine scaffold with the powerful trifluoromethyl (CF₃) group. While the parent oxazolidine ring system is a foundational element in many bioactive molecules, the incorporation of a CF₃ group at the 2-position dramatically enhances its physicochemical properties, making it a valuable building block for creating advanced therapeutic agents.[1][2]
This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)-1,3-oxazolidine, covering its core chemical identity, synthesis, unique properties, and critical applications, particularly its role as a hydrolytically stable proline surrogate in peptide and drug design.[3][4]
Core Identification:
-
Systematic IUPAC Name: 2-(Trifluoromethyl)-1,3-oxazolidine
-
CAS Number: A specific CAS number for this parent compound is not consistently cited in major databases. Researchers should refer to specific derivatives or supplier data.
-
MDL Number: MFCD01709803[5]
Physicochemical and Structural Data
The properties of 2-(Trifluoromethyl)-1,3-oxazolidine are largely defined by its trifluoromethyl substituent, which imparts high metabolic stability and modulates lipophilicity.[6][7]
| Property | Data | Source(s) |
| Molecular Formula | C₄H₆F₃NO | [8][9] |
| Molecular Weight | 141.09 g/mol | [8] |
| Appearance | Varies by synthesis and purity | N/A |
| Key Structural Feature | Five-membered oxazolidine ring | [1] |
| Key Substituent | Trifluoromethyl (CF₃) group at C-2 | [3][4] |
Synthesis and Chemical Reactivity: A Tale of Stability
The synthesis of 2-(trifluoromethyl)-1,3-oxazolidines is efficiently achieved through a condensation reaction. This process underscores the strategic chemical choices made to create a stable and useful molecule.
Causality in Synthesis: The Condensation Pathway
The most common and effective route involves the condensation of an amino alcohol, typically a serine ester, with a trifluoromethyl carbonyl source like trifluoroacetaldehyde hemiacetal.[3][10]
The use of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is a critical experimental choice. It facilitates the reaction and preferentially drives the formation of the more stable trans diastereomer.[4][10]
Reactivity and Unprecedented Stability
The defining characteristic of this molecule is its exceptional stability, which directly results from the potent electron-withdrawing nature of the trifluoromethyl group.[4]
-
Hydrolytic Stability: Unlike many standard oxazolidines formed from aldehydes, which are susceptible to hydrolysis, the 2-CF₃ variant is remarkably stable against ring-opening.[1][4] This stability is paramount for its use in biological systems and for long-term storage.
-
Configurational Integrity: The high barrier to ring-opening prevents epimerization at the C-2 position, ensuring the molecule remains configurationally stable.[4][10]
-
N-Acylation: Despite the deactivating effect of the CF₃ group on the ring's nitrogen atom, N-acylation reactions can be performed efficiently. This allows for the incorporation of the Tfm-pseudoproline moiety into larger peptide chains or complex molecules.[3][4]
Applications in Drug Development: The Power of Fluorination
The strategic incorporation of fluorine is a cornerstone of modern drug design, and 2-(Trifluoromethyl)-1,3-oxazolidine is a prime example of this principle in action.[2][11] Its primary application is as a proline surrogate , where it replaces natural proline residues in peptides to confer advantageous properties.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450.[2][6] This can significantly increase a drug's half-life and bioavailability.
-
Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[2][7] This is a critical factor for improving oral absorption and penetration of the blood-brain barrier.
-
Binding Affinity: The strong dipole moment and steric profile of the CF₃ group can alter a molecule's conformation and electronic properties, leading to improved binding affinity and selectivity for its biological target.[2][6]
Experimental Protocol: Synthesis of a Tfm-Pseudoproline Ester
This protocol is a representative example for the synthesis of a 2-(Trifluoromethyl)-1,3-oxazolidine derivative from an N-Boc-serine methyl ester, based on established methodologies.[4][10]
Objective: To synthesize (2S,4S)-methyl 2-(trifluoromethyl)oxazolidine-4-carboxylate.
Materials:
-
N-Boc-serine methyl ester
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of N-Boc-serine methyl ester (1.0 eq) in anhydrous dichloromethane, add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq).
-
Catalysis: Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the reaction mixture. Causality Check: The acidic catalyst is essential to promote the condensation and subsequent cyclization.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 10 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired trans oxazolidine product.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity. The trans configuration can be confirmed by Nuclear Overhauser Effect (NOE) experiments.[10]
Safety and Handling
While a specific, comprehensive toxicological profile for 2-(Trifluoromethyl)-1,3-oxazolidine is not thoroughly established, standard laboratory precautions for handling fluorinated organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Spills and Disposal: In case of a spill, collect the material using an absorbent and dispose of it as hazardous chemical waste in accordance with local regulations. Do not allow the chemical to enter drains.
Conclusion
2-(Trifluoromethyl)-1,3-oxazolidine stands out as a highly engineered molecular scaffold. Its synthesis is straightforward, and the resulting structure offers a rare combination of conformational rigidity and exceptional hydrolytic and metabolic stability. For researchers in medicinal chemistry and peptide science, it represents a validated and powerful tool for enhancing the drug-like properties of next-generation therapeutics, effectively serving as a superior surrogate for proline in contexts where stability is paramount.
References
-
Broussy, S., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. HAL Open Science. Available at: [Link]
-
Broussy, S., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. The Journal of Organic Chemistry, 75(12), 4219–4225. Available at: [Link]
-
American Chemical Society Publications. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. ACS Publications. Available at: [Link]
-
PubChem. 2H-1,3-Oxazocine, hexahydro-2-(trifluoromethyl)-. PubChem. Available at: [Link]
-
Carl ROTH. (2023). Safety data sheet. Carl ROTH. Available at: [Link]
-
PubChemLite. 2-(trifluoromethyl)-1,3-oxazolidine (C4H6F3NO). PubChemLite. Available at: [Link]
-
Chemsigma. 4-(trifluoromethyl)-1,3-oxazolidin-2-one [162684-84-6]. Chemsigma. Available at: [Link]
-
Das, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Wikipedia. Oxazolidine. Wikipedia. Available at: [Link]
-
ChemSynthesis. 2-phenyl-1,3-oxazolidine. ChemSynthesis. Available at: [Link]
-
ResearchGate. (2024). (a) Synthesis of N-trifluoromethyl oxazolidinones through... ResearchGate. Available at: [Link]
-
Chaumont, P., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. InnoPharmChem. Available at: [Link]
-
Boyarskaya, I.A., et al. (2022). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. NIH. Available at: [Link]
-
Wikipedia. 2-Oxazolidinone. Wikipedia. Available at: [Link]
-
ResearchGate. (2025). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. Available at: [Link]
-
Mezo, A.C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Al-Sayah, M.A., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. Available at: [Link]
-
PubChem. 4-(Difluoromethyl)-1,3-oxazolidin-2-one. PubChem. Available at: [Link]
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chiralen.com [chiralen.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. scbt.com [scbt.com]
- 9. PubChemLite - 2-(trifluoromethyl)-1,3-oxazolidine (C4H6F3NO) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.ie [fishersci.ie]
- 13. carlroth.com [carlroth.com]
